9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
Description
9-(2-Nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a polycyclic heteroaromatic compound characterized by a fused dioxolo-furo-quinolinone scaffold with a 2-nitrophenyl substituent at position 7. These compounds are synthesized via multicomponent reactions involving aldehydes, amines, and cyclic ketones, often under catalyst-free or ultrasound-assisted conditions . The nitro group at the ortho position likely enhances electron-withdrawing effects, influencing reactivity and biological activity compared to halogenated analogs.
Properties
IUPAC Name |
8-(2-nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O6/c21-18-17-12(7-24-18)19-11-6-15-14(25-8-26-15)5-10(11)16(17)9-3-1-2-4-13(9)20(22)23/h1-6,16,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXKDBWLBLPDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5[N+](=O)[O-])C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139641 | |
| Record name | 6,9-Dihydro-9-(2-nitrophenyl)-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900014-88-2 | |
| Record name | 6,9-Dihydro-9-(2-nitrophenyl)-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900014-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,9-Dihydro-9-(2-nitrophenyl)-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the dioxolo and furo moieties. The nitrophenyl group is then introduced through nitration reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline core and the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA or interact with enzymes. The dioxolo and furo moieties may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in the aryl substituent at position 9, impacting molecular weight, polarity, and stability. A comparative analysis is provided below:
*Calculated based on bromophenyl analog () with Br replaced by NO₂.
Biological Activity
The compound 9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a complex organic molecule characterized by a fused ring system that includes quinoline and dioxole moieties. Its molecular formula is C18H13N O4 with a molecular weight of approximately 307.31 g/mol. The presence of a nitrophenyl substituent at the 9-position of the quinoline backbone significantly influences its chemical reactivity and biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Knoevenagel condensation followed by cyclization.
- Electrocyclic ring closure involving anilines and aromatic aldehydes.
These methods have been optimized to enhance yields and purity of the final product .
Anticancer Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives with electron-withdrawing groups in the para position on the aromatic ring showed enhanced activity against various cancer cell lines. These findings suggest a potential for this compound in cancer therapeutics .
Antibacterial Properties
Similar compounds have also demonstrated antibacterial activity. The presence of specific substituents can enhance the interaction with bacterial cell membranes, leading to increased efficacy against resistant strains .
Cardioprotective Effects
Recent studies have explored the cardioprotective effects of related quinoline derivatives. In models of doxorubicin-induced cardiotoxicity, certain derivatives were found to significantly improve cell viability and reduce oxidative stress. This suggests that this compound may share similar protective mechanisms .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that:
- Electron-withdrawing groups (e.g., nitro or bromo) at strategic positions enhance biological activity.
- The quinoline core plays a crucial role in mediating these effects.
- Variations in substituents can lead to diverse biological outcomes ranging from anticancer to antibacterial activities .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-(4-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | Fluorine substitution | Anticancer |
| 9-(bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | Bromine substitution | Antibacterial |
| 9-(dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | Dimethoxy groups | Antioxidant |
Case Studies
- Cardioprotective Activity : A study evaluated several quinoline derivatives for their ability to protect cardiomyocytes from doxorubicin-induced toxicity. Compounds with a nitrophenyl group displayed significant protective effects by reducing ROS production and enhancing cell viability above 80% compared to untreated controls .
- Anticancer Efficacy : In vitro studies on various cancer cell lines have shown that derivatives with specific substitutions can inhibit cell proliferation effectively. For example, compounds with a para-nitro group demonstrated IC50 values significantly lower than those without such substituents .
Q & A
Basic Questions
Q. What synthetic routes are available for preparing 9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step cyclization reactions. For example, lactone derivatives of similar dihydroquinoline frameworks are prepared by reacting nitro-substituted aryl precursors with furan-based intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acid or base. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade thermally sensitive nitro groups.
- Solvent choice : DMF enhances solubility of nitroaromatic intermediates, while ethanol facilitates recrystallization for purification .
- Yields : Reported yields for analogs range from 69% to 92%, influenced by substituent steric effects and nitro group positioning (e.g., 4bi: 69%; 4bn: 71%) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Proton signals for NH (δ ~10–12 ppm), aromatic protons (δ ~6.5–8.5 ppm), and lactone C=O (δ ~165–170 ppm in 13C NMR) confirm the fused heterocyclic core. Nitrophenyl protons show distinct splitting patterns due to para/ortho substitution .
- Single-crystal X-ray diffraction : Used to resolve ambiguities in fused ring systems (e.g., dihydrofuroquinoline frameworks). For example, Acta Crystallographica studies employ Mo/Kα radiation (λ = 0.71073 Å) at 113 K, achieving R-factors <0.05 for high precision .
Advanced Research Questions
Q. How do structural modifications at the 2-nitrophenyl group affect antibacterial activity, and what mechanistic insights can be derived?
- Methodological Answer :
- Comparative SAR analysis : Replace the 2-nitrophenyl group with electron-withdrawing (e.g., 4-nitro) or donating (e.g., 4-hydroxy-3-methoxy) substituents. For example:
- 4bi (4,5-dimethoxy-2-nitrophenyl) : Moderate activity (MIC ~8 µg/mL against Gram-positive bacteria).
- 4bj (4-hydroxy-3-methoxyphenyl) : Reduced activity due to decreased lipophilicity.
- Mechanistic studies : Use fluorescence quenching assays to assess DNA gyrase inhibition or ROS generation linked to nitro group redox activity .
Q. How can contradictory biological activity data across studies be resolved methodologically?
- Methodological Answer :
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed inoculum size, pH, and temperature) using reference strains (e.g., S. aureus ATCC 25923).
- Statistical rigor : Apply multivariate ANOVA to account for variables like solvent residues or crystal polymorphism. For example, randomized block designs with split-split plots (as in agricultural studies) can isolate treatment effects .
Q. What strategies optimize chromatographic purification of this compound and its analogs?
- Methodological Answer :
- Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1) for nitroaromatic separation. Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .
- Recrystallization : Ethanol/water mixtures (v/v 3:1) yield high-purity crystals (mp 243–244°C for 4bi), confirmed by sharp DSC endotherms .
Q. How can computational methods complement experimental data in predicting physicochemical properties?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict dipole moments and solubility. Compare with experimental logP values (estimated ~2.5 for 4bi using HPLC retention times).
- Molecular docking : Simulate interactions with bacterial targets (e.g., E. coli FabI enzyme) to prioritize analogs for synthesis .
Tables of Key Data
| Property | Example Values (Analog 4bi) | Method | Reference |
|---|---|---|---|
| Melting Point | 243–244°C | DSC | |
| 1H NMR (NH signal) | δ 10.2 ppm (s, 1H) | 400 MHz, DMSO-d6 | |
| Crystallographic R-factor | 0.049 | Single-crystal X-ray | |
| Antibacterial MIC | 8 µg/mL (vs. S. aureus) | Broth microdilution assay |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
